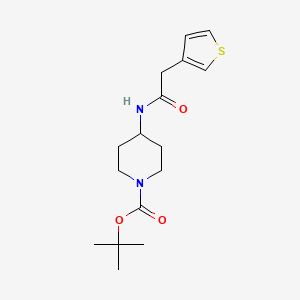

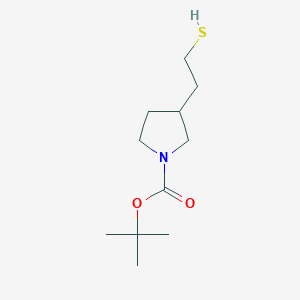

tert-Butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate

Übersicht

Beschreibung

Tert-Butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate is a complex chemical compound used in diverse scientific studies. It is also known by the synonyms tert-butyl 3-(2-sulfanylethyl)pyrrolidine-1-carboxylate . The molecular formula of this compound is C11H21NO2S and it has a molecular weight of 231.35 .

Chemical Reactions Analysis

Thiol esters, like tert-Butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate, are key intermediates in many synthetic transformations . They have been used for the synthesis of ketones, via organocuprates, Grignard reagents, or silylacetylenes . Thiol esters can also be reduced to the corresponding aldehydes using a variety of reducing agents . They can also be reduced to the corresponding hydroxymethyl moiety with sodium borohydride or other strong reducing agents .Physical And Chemical Properties Analysis

The molecular weight of tert-Butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate is 231.35 . Further physical and chemical properties such as melting point, boiling point, and solubility are not available from the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate has been involved in various synthetic and structural analysis studies. For instance, the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was achieved using iso-butoxycarbonyl chloride via the mixed anhydride method. This compound's structure was confirmed through X-ray diffraction studies, highlighting its potential in crystallography and structural chemistry (Naveen et al., 2007).

Asymmetric Synthesis

The compound has been utilized in the asymmetric synthesis of complex molecules. One notable example is the efficient asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy. This method achieved high yields and enantiomeric excesses, demonstrating the compound's utility in creating chiral pyrrolidines (Chung et al., 2005).

Medicinal Chemistry

In medicinal chemistry, tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate derivatives have shown promise. For instance, the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate demonstrated its utility in developing novel macrocyclic Tyk2 inhibitors, important in therapeutic applications (Sasaki et al., 2020).

Hydrogen Bond Studies

The compound has also been involved in studies focusing on hydrogen bonding. Crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate were obtained to study hydrogen bonds between acidic protons from alkynes (C–H···O) and amides (N–H···O) and carbonyl oxygen atoms (Baillargeon et al., 2014).

Supramolecular Chemistry

In supramolecular chemistry, studies have been conducted on the diverse supramolecular arrangement of substituted oxopyrrolidine analogues of tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate. These studies shed light on how weak intermolecular interactions influence the arrangement and stability of these compounds (Samipillai et al., 2016).

Eigenschaften

IUPAC Name |

tert-butyl 3-(2-sulfanylethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-6-4-9(8-12)5-7-15/h9,15H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJUGERPGXFQNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Chlorodihydrido{(S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III)](/img/structure/B3102560.png)

![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 7,9,9-trimethyl-](/img/structure/B3102576.png)

![(S)-benzyl 2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B3102581.png)

![(1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol](/img/structure/B3102595.png)